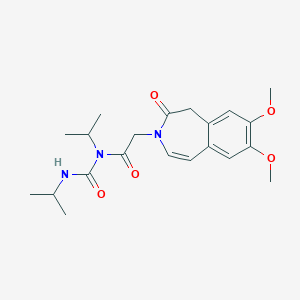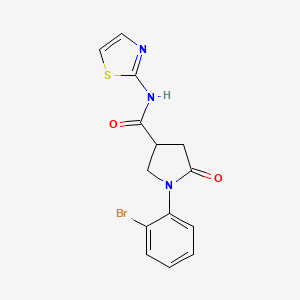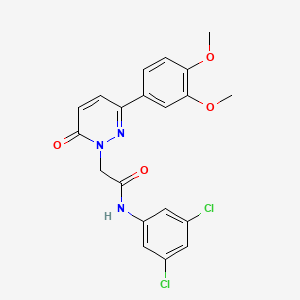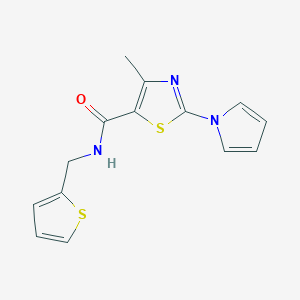
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(propan-2-yl)-N-(propan-2-ylcarbamoyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)ACETYL]-N,N’-DIISOPROPYLUREA is a complex organic compound with a unique structure that includes a benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)ACETYL]-N,N’-DIISOPROPYLUREA typically involves multiple stepsThe final step involves the acylation of the benzazepine derivative with N,N’-diisopropylurea under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)ACETYL]-N,N’-DIISOPROPYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[2-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)ACETYL]-N,N’-DIISOPROPYLUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)ACETYL]-N,N’-DIISOPROPYLUREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepine derivatives with different substituents. Examples include:
- 7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl acetic acid
- Ethyl 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-benzo[d]azepin-3-yl)acetate .
Uniqueness
N-[2-(7,8-DIMETHOXY-2-OXO-1,2-DIHYDRO-3H-3-BENZAZEPIN-3-YL)ACETYL]-N,N’-DIISOPROPYLUREA is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C21H29N3O5 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-propan-2-yl-N-(propan-2-ylcarbamoyl)acetamide |
InChI |
InChI=1S/C21H29N3O5/c1-13(2)22-21(27)24(14(3)4)20(26)12-23-8-7-15-9-17(28-5)18(29-6)10-16(15)11-19(23)25/h7-10,13-14H,11-12H2,1-6H3,(H,22,27) |
InChI Key |
UBTILGODXKRECI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(C(C)C)C(=O)CN1C=CC2=CC(=C(C=C2CC1=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11006597.png)
![6-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-9,10-dimethoxy-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B11006601.png)
![2'-(butan-2-yl)-1'-oxo-N-(pyridin-4-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11006604.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B11006605.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B11006618.png)
![1-(9H-purin-6-yl)-N-[2-(pyridin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11006622.png)
![1-(3-chloro-4-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11006630.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B11006637.png)
![3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11006639.png)
![methyl N-{[2-(2-methoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11006641.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methyl-4-propyl-1,3-thiazole-5-carboxamide](/img/structure/B11006642.png)


